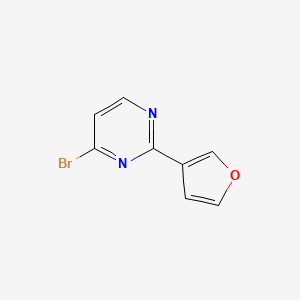

4-Bromo-2-(furan-3-yl)pyrimidine

説明

特性

IUPAC Name |

4-bromo-2-(furan-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHMTPHBVJKQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategies

The preparation of 4-Bromo-2-(furan-3-yl)pyrimidine primarily involves two key approaches:

- Direct bromination of pyrimidine derivatives

- Cross-coupling of brominated pyrimidines with furan derivatives

Both methods utilize classical organic synthesis techniques, with variations in reagents, solvents, and reaction conditions to optimize yields and selectivity.

Bromination of Pyrimidine Derivatives

The bromination step targets the pyrimidine ring to introduce the bromine atom selectively at the 4-position. This is typically achieved by employing brominating agents such as:

- Elemental bromine (Br₂)

- N-bromosuccinimide (NBS)

- N-bromoacetamide

- N-bromophthalimide

Among these, elemental bromine is often preferred due to its high reactivity and efficiency in halogenation reactions.

- The bromination is conducted in polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, acetonitrile, or mixtures of acetonitrile and water.

- The reaction temperature usually ranges from ambient to moderate heating (approximately 65°C to 85°C) to facilitate the reaction without decomposing sensitive intermediates.

- The use of buffering agents like sodium acetate is common to neutralize hydrohalide byproducts and stabilize the reaction environment.

Coupling with Furan Derivatives

The attachment of the furan ring at the 2-position of the pyrimidine core can be achieved via nucleophilic substitution or cross-coupling reactions, depending on the starting materials.

- Nucleophilic substitution: The brominated pyrimidine intermediate can be reacted with a furan-3-yl nucleophile under suitable conditions to form the desired this compound.

- Cross-coupling reactions: Palladium-catalyzed coupling methods such as Suzuki or Stille coupling may be employed where a boronic acid or stannane derivative of furan is coupled with a bromopyrimidine. These methods allow for high regioselectivity and functional group tolerance.

The choice of method depends on the availability of starting materials and desired purity.

One-Pot Synthesis Approach

A streamlined synthetic approach involves a one-pot process where bromination and subsequent coupling or cyclization steps are performed sequentially without isolation of intermediates. This method enhances efficiency and reduces purification steps.

- Step (a): Bromination of the pyrimidine derivative using elemental bromine or NBS in a polar solvent.

- Step (b): Immediate reaction of the brominated intermediate with 2,4-diamino-6-hydroxypyrimidine or furan derivatives in the same reaction vessel.

- The reaction is typically carried out in a mixture of acetonitrile and water with a buffering agent to control pH and byproduct formation.

Summary of Key Reaction Parameters and Conditions

| Parameter | Details |

|---|---|

| Brominating agents | Elemental bromine (preferred), NBS, N-bromoacetamide, N-bromophthalimide |

| Solvents | DMF, DMSO, acetone, acetonitrile/water mixtures |

| Temperature | 65°C to 85°C |

| Buffering agent | Sodium acetate preferred |

| Coupling method | Nucleophilic substitution or Pd-catalyzed cross-coupling (Suzuki, Stille) |

| Reaction type | Two-step or one-pot synthesis |

| Reaction time | Variable; optimized between throughput and yield |

Research Findings and Notes

- The bromination step is crucial for regioselective introduction of bromine at the 4-position of the pyrimidine ring.

- Polar solvents and buffering agents improve reaction control and yield by stabilizing intermediates and neutralizing acidic byproducts.

- One-pot procedures reduce operational complexity and improve overall efficiency.

- Cross-coupling reactions provide versatility in introducing various substituted furan rings or other heterocycles.

- The described methods are adaptable for synthesizing related pyrimidine derivatives with different substitution patterns.

化学反応の分析

Types of Reactions: 4-Bromo-2-(furan-3-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve the use of nucleophiles like sodium alkoxides or amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Reactions: Yield various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Produce biaryl compounds with diverse functional groups.

科学的研究の応用

Chemistry

4-Bromo-2-(furan-3-yl)pyrimidine serves as a building block in the synthesis of more complex heterocyclic compounds. It is utilized in creating derivatives that exhibit varied chemical properties, making it a valuable component in organic synthesis and material science.

Biology

Research indicates that this compound has potential as a pharmacophore in drug discovery. Its interactions with biological targets have been investigated, particularly for antiviral and anticancer applications. The presence of bromine and the furan moiety enhances its binding affinity to specific enzymes and receptors, which can inhibit or activate critical biological pathways.

Medicine

In medicinal chemistry, this compound has shown promise in developing new therapeutic agents. Studies have reported its effectiveness against various cancer cell lines by targeting specific kinases involved in cell proliferation pathways. This mechanism underlies its potential use in cancer treatment strategies.

Industry

The compound is also explored for its utility in producing agrochemicals and materials science applications. Its unique properties allow for the development of novel polymers and coatings, which are essential in various industrial processes.

Case Studies and Research Findings

作用機序

The mechanism of action of 4-Bromo-2-(furan-3-yl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the furan ring contribute to its binding affinity and specificity towards enzymes and receptors. The compound can inhibit or activate biological pathways by forming covalent or non-covalent interactions with target proteins .

類似化合物との比較

Structural Analogues

Table 1: Structural Comparison of 4-Bromo-2-(furan-3-yl)pyrimidine with Analogues

Key Structural Insights :

- Substituent Effects : Bromine at position 4 (as in the target compound) is common in antifouling and medicinal chemistry, whereas bromine at position 5 (e.g., 5-bromo-2-chloropyrimidin-4-amine) alters electronic properties and hydrogen-bonding capacity .

- Aryl vs. Heteroaryl Groups : The furan-3-yl group in the target compound offers distinct electronic and steric properties compared to phenyl or methylsulfonyl substituents. For example, 4-bromo-2-(4-chlorophenyl)pyrimidine’s chlorophenyl group enhances hydrophobicity, favoring antifouling applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The furan-3-yl group likely reduces hydrophobicity (lower LogP) compared to chlorophenyl derivatives.

- Methylsulfonyl substituents enhance solubility in polar aprotic solvents like DMF .

生物活性

4-Bromo-2-(furan-3-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the fourth position and a furan ring at the second position of a pyrimidine core. The presence of these functional groups contributes to its unique reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 232.06 g/mol |

| CAS Number | 1086381-95-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity, allowing it to modulate biological pathways effectively.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction. This mechanism is crucial in its potential as an anticancer agent.

- Signal Transduction Modulation: It influences signaling pathways by interacting with kinases and phosphatases, which can lead to altered gene expression and cellular responses.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity:

- Antiviral Properties:

- Antimicrobial Effects:

Study 1: Anticancer Activity

In a study assessing the anticancer potential of various pyrimidine derivatives, this compound was tested against HeLa and MCF-7 cell lines. The results indicated an IC value of approximately 12 µM for HeLa cells, demonstrating its effectiveness as an anticancer agent .

Study 2: Antiviral Efficacy

A recent investigation into the antiviral properties of pyrimidine derivatives revealed that this compound inhibited the replication of specific viruses by targeting viral polymerases. This study highlighted its potential as a lead compound in antiviral drug development .

Pharmacokinetics

While detailed pharmacokinetic data for this compound is limited, general observations suggest:

- Absorption: Likely moderate due to its heterocyclic structure.

- Distribution: Predicted to distribute widely in tissues due to lipophilicity.

Further studies are required to elucidate its metabolic pathways and bioavailability.

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(Furan-3-yl)pyrimidine | Lacks bromine | Lower reactivity |

| 4-Chloro-2-(furan-3-yl)pyrimidine | Chlorine instead of bromine | Different binding properties |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(furan-3-yl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For brominated pyrimidines, Suzuki-Miyaura coupling is effective for introducing aryl/heteroaryl groups like furan. Key parameters include:

- Catalyst choice (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) .

- Base selection (K₂CO₃ or Cs₂CO₃) to optimize deprotonation and minimize side reactions.

- Solvent polarity (DME or THF) to stabilize intermediates.

Example protocol: React 4-bromo-2-chloropyrimidine with furan-3-boronic acid under inert atmosphere at 80–100°C for 12–24 hours. Monitor progress via TLC or LC-MS. Typical yields range from 60–85% depending on purity of starting materials .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns (¹H NMR: furan protons at δ 6.5–7.5 ppm; ¹³C NMR: pyrimidine C-Br signal ~δ 160 ppm) .

- X-ray crystallography : Use SHELX or ORTEP-III for structure refinement. For example, a related bromo-pyrimidine compound showed C-Br bond lengths of 1.89–1.92 Å and dihedral angles <10° between pyrimidine and substituents .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 255 (C₈H₆BrN₂O⁺) with isotopic peaks confirming bromine presence .

Q. What safety protocols are critical when handling brominated pyrimidines like this compound?

- Methodological Answer : Follow hazard-specific guidelines:

- Personal Protection : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Waste Management : Segregate halogenated waste in labeled containers for professional disposal .

- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How do electronic effects of the furan substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-rich furan ring enhances oxidative addition kinetics in Pd-catalyzed reactions. Computational studies (DFT) show:

- Furan’s oxygen lone pairs increase electron density at the pyrimidine C2 position, lowering activation energy for Pd insertion .

- Steric effects from the 3-furan position reduce competing β-hydride elimination.

Experimentally, compare coupling rates with non-heteroaryl analogs (e.g., phenyl vs. furan) using kinetic profiling .

Q. What strategies resolve contradictions in crystallographic data for brominated heterocycles?

- Methodological Answer : Address discrepancies (e.g., bond length variations) via:

- Multi-temperature refinement : Collect data at 100 K and 298 K to assess thermal motion effects. For example, C-Br bonds may elongate by 0.02 Å at higher temperatures .

- Twinned data correction : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning, common in planar pyrimidines .

- Validation tools : Check Rint (<5%) and CC1/2 (>80%) in AIMLESS to ensure data quality .

Q. How can researchers design experiments to probe the compound’s stability under catalytic conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >200°C for bromopyrimidines) .

- Acid/Base Stability : Reflux in HCl/NaOH (0.1–1 M) and monitor via HPLC. Pyrimidine rings are base-sensitive; degradation products may include furan carboxylic acids .

- Light Sensitivity : Expose to UV (254 nm) and track bromine loss via ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。